![molecular formula C14H24N2O4 B2639526 O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate CAS No. 1424939-88-7](/img/structure/B2639526.png)
O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate
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Overview
Description
“O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate” is a chemical compound with the molecular formula C14H24N2O4 . It has an average mass of 284.351 Da and a monoisotopic mass of 284.173615 Da .
Chemical Reactions Analysis
The chemical reactions involving this compound could not be found in the available resources. The reactions would depend on the functional groups present in the molecule and the reaction conditions .Scientific Research Applications
Synthesis and Characterization
Diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate, closely related to the compound of interest, was synthesized from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. The compound exhibited axial chirality and restricted rotation due to the bulky tert-butyl groups, as evident in its NMR characterization. The pyrrole rings in the molecule were twisted significantly out of coplanarity, as shown by an X-ray structure analysis (Skowronek & Lightner, 2003).
Chemical Behavior and Properties
Detailed insights into the molecular and crystal structure of similar compounds were provided through X-ray crystallographic analysis. For example, compound 2a showed molecular and crystal structure stabilization through intramolecular hydrogen bonds. Density Functional Theory (DFT) analyses further revealed the presence or absence of intramolecular hydrogen bonding in these compounds, highlighting the intricate structural features and stability of such molecules (Çolak et al., 2021).
Reactivity and Applications
A range of research illustrates the diverse reactivity and potential applications of related compounds. For instance, the reactivity of tert-butyl esters with singlet oxygen has been explored to yield pyrroles, which are precursors to prodigiosin, showcasing the synthetic utility of such compounds in generating biologically significant molecules (Wasserman et al., 2004).
Future Directions
properties
IUPAC Name |
5-O-tert-butyl 3a-O-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)14-8-15-6-10(14)7-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIRXZLYPPQKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CNCC1CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate |
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